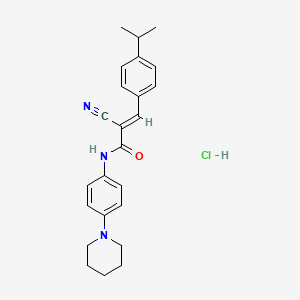

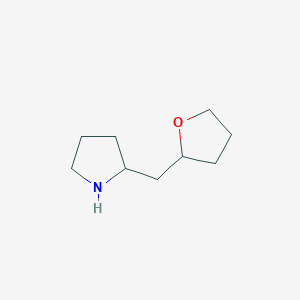

![molecular formula C14H12N2OS2 B3011355 2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-09-2](/img/structure/B3011355.png)

2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (2-BSMTP) is a novel synthetic molecule that has been developed in recent years for its potential applications in scientific research. It is a heterocyclic compound composed of a thieno[3,2-d]pyrimidine ring and a benzylsulfanyl group. The molecule has been studied for its interesting properties and potential applications in areas such as drug discovery and development, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a related compound, shows two polymorphic forms, with different molecular arrangements and hydrogen bonding patterns. This structural variety suggests potential in materials science for designing substances with specific physical properties (Glidewell, Low, Marchal, & Quesada, 2003).

Potential in Cancer Research

- A study indicates that derivatives of 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine, structurally similar to the compound , have shown potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells. This suggests its potential application in developing new anticancer agents (Hafez & El-Gazzar, 2017).

Antimicrobial Properties

- Certain benzylthiopyrimidine derivatives, closely related to the compound , have been synthesized and tested for their antibacterial activity. These compounds showed potential as antimicrobial agents, particularly against multidrug-resistant bacteria (Patrick-Armand et al., 2021).

Mechanism of Action

Target of Action

Similar compounds such as pyrido[2,3-d]pyrimidines have been found to target a broad spectrum of proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Similar compounds have been found to inhibit the activity of their target proteins, leading to a disruption in the signaling pathways they are involved in .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways related to cell proliferation and survival .

Pharmacokinetics

Similar compounds have been found to have suitable pharmacokinetic properties, suggesting good bioavailability .

Result of Action

Similar compounds have been found to exhibit significant antimicrobial activity, suggesting that they may have a similar effect .

Action Environment

The synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation .

Future Directions

Thieno[2,3-d]pyrimidin-4(3H)-ones, including “2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one”, have potential to be developed as antitubercular agents . They could also be used as chemical probes for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions .

Biochemical Analysis

Biochemical Properties

2-(Benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in inhibiting specific enzymes and interacting with proteins. This compound has been shown to inhibit enzymes such as cytochrome bd oxidase, which is crucial in the respiratory chain of Mycobacterium tuberculosis . Additionally, it interacts with proteins involved in cell signaling pathways, potentially altering their activity and leading to various cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their function.

Cellular Effects

The effects of this compound on cells are diverse and significant. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting the function of key signaling proteins . Moreover, it has been shown to inhibit the proliferation of various cancer cell lines, including lymphoma and leukemia cells, by interfering with their metabolic processes and gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. For example, its inhibition of cytochrome bd oxidase disrupts the electron transport chain, reducing ATP production and leading to cell death in Mycobacterium tuberculosis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome bd oxidase, affecting the respiratory chain and energy metabolism Additionally, this compound can influence the levels of various metabolites by modulating enzyme activity and gene expression

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biological effects . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters in different cell types.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound is often found in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in energy metabolism and cell signaling . Post-translational modifications and targeting signals may direct it to specific organelles, enhancing its efficacy in modulating cellular processes.

properties

IUPAC Name |

2-benzylsulfanyl-3-methylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-16-13(17)12-11(7-8-18-12)15-14(16)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDHTIWIGRVAMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

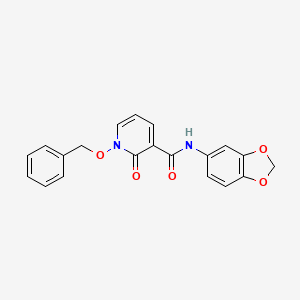

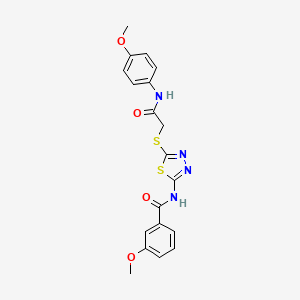

![6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3011275.png)

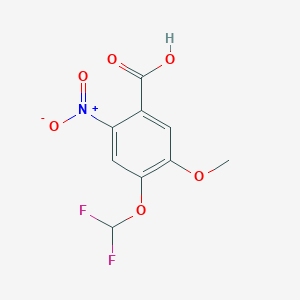

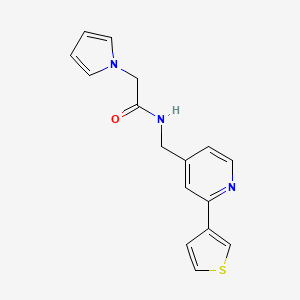

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3011276.png)

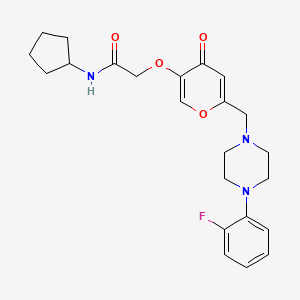

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B3011289.png)

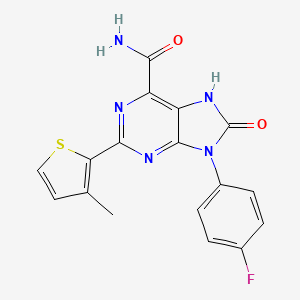

![N-(2,5-difluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3011291.png)

![(E)-N-cyclopentyl-3-(furan-2-yl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B3011293.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3011294.png)